molecular formula C12H12F3NO2 B2402286 3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one CAS No. 303986-00-7

3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one

Cat. No. B2402286
CAS RN: 303986-00-7
M. Wt: 259.228
InChI Key: HGPURYJMVHLHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one is a chemical compound with the molecular formula C12H12F3NO2 and a molecular weight of 259.22 . It is used for research purposes .


Synthesis Analysis

The synthesis of compounds similar to 3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one often involves the use of semi/thio carbazides and sodium acetate mixed with water and stirred well, followed by the addition of aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . The mixture of triethylamine (dropwise) and chloroacetylchloride is then vigorously stirred to prepare 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives .


Molecular Structure Analysis

The molecular structure of 3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one is represented by the SMILES notation: CC1(CN(C1=O)C2=CC=C(C=C2)OC(F)(F)F)C .

Scientific Research Applications

Antibacterial and Antifungal Activities

This compound has been used in the design and synthesis of novel fluorinated compounds comprising of chalcones bearing trifluoromethyl and trifluoromethoxy substituents . These compounds have been evaluated for their antibacterial and antifungal activity against four pathogenic Gram-positive and Gram-negative bacterial and fungal strains . The compounds with the trifluoromethoxy group were found to be more effective than those with the trifluoromethyl group .

Pharmaceutical Research

The compound is used in pharmaceutical research, particularly in the development of new drugs . It has been found to be effective in treating infectious diseases, overcoming problems like narrow antimicrobial spectrum, drug resistance, hypersensitivities, and systemic toxicities .

Agro-Chemical Applications

Some derivatives of this compound have shown potential as agro-chemicals, functioning as root growth stimulants . They promote primary root length and influence the levels of endogenous hormones (IAA, ABA, and GA3), playing an important role in controlling primary root development .

Custom Synthesis and Procurement

This compound is available for custom synthesis and procurement, indicating its use in various research and industrial applications .

Biochemical Research

Given its biological activities, this compound can be used in biochemical research, particularly in studying the mechanisms of antibacterial and antifungal activities .

Development of Novel Agents

The promising results from the studies of this compound suggest its potential in the development of novel agents against bacterial and fungal infections .

Future Directions

The future directions for research on 3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one and similar compounds could involve further exploration of their synthesis, properties, and potential applications in various fields. For instance, benzimidazole, a similar compound, has been identified as a promising pharmacophore with diverse pharmacological activities . This suggests potential future directions for research on 3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one and related compounds.

properties

IUPAC Name

3,3-dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2/c1-11(2)7-16(10(11)17)8-3-5-9(6-4-8)18-12(13,14)15/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPURYJMVHLHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)OC(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one

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